(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
(1S,2R,4S)-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction between a diene and a dienophile. One common method is the reaction of cyclopentadiene with maleic anhydride, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups such as esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or acid chlorides are employed for substitution reactions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its structural features make it a valuable tool for probing enzyme active sites and understanding enzyme-substrate interactions.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to modulate biological pathways and as potential drug candidates for various diseases.
Industry: The compound finds applications in the development of new materials, including polymers and resins. Its unique bicyclic structure imparts desirable properties such as rigidity and thermal stability to the materials.
Mechanism of Action
The mechanism of action of (1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes by binding to their active sites. The oxirane ring can participate in nucleophilic attacks, leading to the formation of covalent bonds with target proteins. This interaction can alter the function of the enzyme and modulate biochemical pathways.
Comparison with Similar Compounds
(1R,7S)-bicyclo[5.2.0]nonan-4-one: This compound has a similar bicyclic structure but differs in the ring size and functional groups.
Allylamine: Although structurally different, allylamine shares some reactivity patterns with (1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, particularly in substitution reactions.
Organochlorine compounds: These compounds also exhibit diverse chemical properties and reactivity, making them useful for comparison in terms of chemical behavior and applications.
Uniqueness: The uniqueness of this compound lies in its oxirane ring fused to a cyclohexene ring, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and provides a versatile scaffold for chemical modifications.
Properties
IUPAC Name |
(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9)/t4-,5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZLZWREBWOZCZ-PBXRRBTRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(C1C(=O)O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]([C@@H]1C(=O)O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38263-46-6 | |
Record name | rac-(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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